molecular formula C9H9NO3 B3345790 Methyl 2-acetylnicotinate CAS No. 111068-03-2

Methyl 2-acetylnicotinate

Cat. No. B3345790
CAS RN: 111068-03-2
M. Wt: 179.17 g/mol
InChI Key: XZERJBSDTDTJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-acetylnicotinate” is a chemical compound that is related to “Methyl 2-methylnicotinate” and “Methyl nicotinate”. These compounds are methyl esters of niacin and are used in various applications .

Scientific Research Applications

Muscle and Joint Pain Relief

Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .

Veterinary Medicine

For veterinary purposes, methyl nicotinate is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Peripheral Vasodilation

Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Treatment of High Blood Lipid Levels

Nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood . However, undesirable side effects have limited its use .

Treatment of Pneumonia and Kidney Diseases

Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .

Potential Treatment for Alzheimer’s Disease

Some derivatives of nicotinic acid have proven effective against Alzheimer’s disease .

Improvement of Peripheral Blood Collection

A study investigated whether local application of methyl nicotinate solution can change the content and proportion of blood cells in peripheral blood samples . The study aimed to determine whether this treatment is a safe and reliable method for improving peripheral blood collection .

Anti-inflammatory and Analgesic Efficacy

Some 2-substituted aryl derivatives of nicotinic acid, such as 2–Bromo aryl substituents, have proven their anti-inflammatory and analgesic efficacy .

Safety and Hazards

“Methyl 2-acetylnicotinate” is related to “Methyl 2-methylnicotinate” and “Methyl nicotinate”, which are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and may form combustible dust concentrations in air .

Mechanism of Action

Target of Action

Methyl 2-acetylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . The primary targets of Methyl nicotinate are peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . These capillaries play a crucial role in blood flow and nutrient delivery to the skin.

Mode of Action

Methyl nicotinate acts as a peripheral vasodilator . It interacts with its targets, the peripheral blood capillaries, to enhance local blood flow at the site of application . This interaction results in vasodilation, which is the widening of blood vessels, leading to increased blood flow . The mode of action of Methyl nicotinate is thought to involve the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

For instance, the release of prostaglandin D2, a potent vasodilator, is one of the key steps in the vasodilation process .

Pharmacokinetics

It is known that following topical administration, methyl nicotinate acts locally at the site of application to enhance blood flow . This suggests that the compound may have good bioavailability at the site of application.

Result of Action

The primary result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s vasodilatory effects, which increase blood flow to the affected areas, thereby alleviating pain .

Action Environment

The action, efficacy, and stability of Methyl nicotinate can be influenced by various environmental factors For instance, the compound’s vasodilatory effects may be enhanced or diminished depending on the temperature of the skin at the site of application.

properties

IUPAC Name

methyl 2-acetylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)8-7(9(12)13-2)4-3-5-10-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZERJBSDTDTJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetylnicotinate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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